molecular formula C10H10N2O2 B11907293 Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate

Cat. No.: B11907293
M. Wt: 190.20 g/mol
InChI Key: MRLZCTRCSGUOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyridine and pyrrole ring system, which makes it an interesting subject for various chemical and biological studies. It is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with suitable reagents to form the pyrrolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-7-8(10(13)14-2)5-11-9(7)12-6/h3-5H,1-2H3,(H,11,12)

InChI Key

MRLZCTRCSGUOMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)C(=O)OC

Origin of Product

United States

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